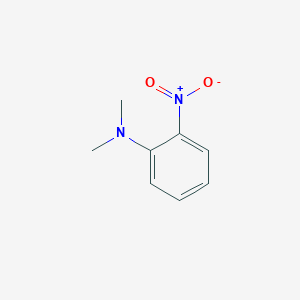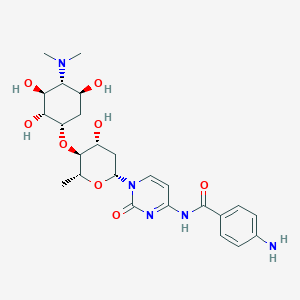
Oxyplicacetin
Overview
Description
Oxyplicacetin is a natural product that belongs to the class of polyketides. It was first isolated from the fermentation broth of Streptomyces species in 2005. This compound exhibits a wide range of biological activities, including antitumor, antibacterial, and antifungal properties. Its molecular formula is C25H35N5O8, and it has a molecular weight of 533.6 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxyplicacetin can be synthesized through various chromatographic methods, including silica gel chromatography, thin-layer chromatography, medium-pressure column chromatography, reversed-phase silica gel column chromatography, and Sephadex LH-20 gel column chromatography . These methods are used to isolate and purify the compound from large-scale fermentation of corresponding mutants.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces species. The fermentation broth is then subjected to various chromatographic techniques to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Oxyplicacetin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced antibacterial properties, while reduction reactions may produce reduced forms with different biological activities.
Scientific Research Applications
Oxyplicacetin has attracted significant attention from the scientific community due to its potential therapeutic applications. Some of its notable applications include:
Chemistry: this compound is used as a model compound to study the biosynthesis of polyketides and to develop new synthetic methodologies.
Biology: The compound is studied for its role in microbial interactions and its potential as a natural antibiotic.
Medicine: this compound exhibits antitumor, antibacterial, and antifungal properties, making it a promising candidate for drug development.
Industry: The compound’s broad biological activities make it useful in developing new antimicrobial agents for various industrial applications.
Mechanism of Action
Oxyplicacetin exerts its effects by targeting specific molecular pathways and enzymes. It functions as a nucleoside antibiotic, inhibiting the synthesis of nucleic acids in bacterial cells. This inhibition disrupts the replication and transcription processes, leading to cell death. The compound’s antitumor activity is attributed to its ability to induce apoptosis in cancer cells by interfering with their DNA synthesis .
Comparison with Similar Compounds
Oxyplicacetin is similar to other nucleoside antibiotics, such as amicetin, plicacetin, and norplicacetin . it is unique due to its specific molecular structure and the presence of certain functional groups that enhance its biological activities.
Amicetin: A disaccharide pyrimidine nucleoside antibiotic with antibacterial and antiviral properties.
Plicacetin: A related compound with similar antibacterial activities but different structural features.
Norplicacetin: Another analog with distinct biological activities and structural differences.
This compound stands out due to its broad spectrum of biological activities and its potential for therapeutic applications.
Properties
IUPAC Name |
4-amino-N-[1-[(2R,4R,5S,6R)-5-[(1S,2R,3S,4R,5S)-4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N5O8/c1-12-23(38-17-10-15(31)20(29(2)3)22(34)21(17)33)16(32)11-19(37-12)30-9-8-18(28-25(30)36)27-24(35)13-4-6-14(26)7-5-13/h4-9,12,15-17,19-23,31-34H,10-11,26H2,1-3H3,(H,27,28,35,36)/t12-,15+,16-,17+,19-,20-,21+,22+,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJRKCURACRGUML-IIYKVCNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)O)OC4CC(C(C(C4O)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@@H](O1)N2C=CC(=NC2=O)NC(=O)C3=CC=C(C=C3)N)O)O[C@H]4C[C@@H]([C@H]([C@@H]([C@H]4O)O)N(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90905212 | |
| Record name | 4-[(4-Aminobenzoyl)imino]-1-{2,6-dideoxy-4-O-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]hexopyranosyl}-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100108-92-7 | |
| Record name | Oxyplicacetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100108927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[(4-Aminobenzoyl)imino]-1-{2,6-dideoxy-4-O-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]hexopyranosyl}-1,4-dihydropyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


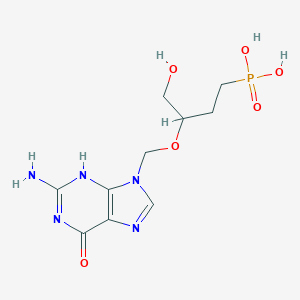
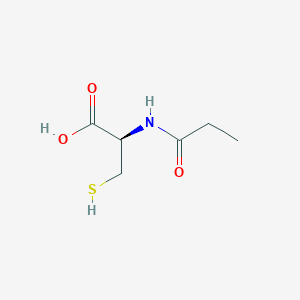
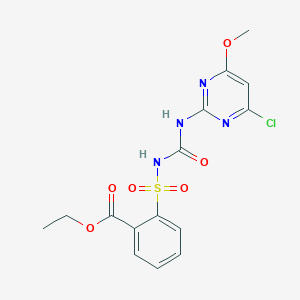

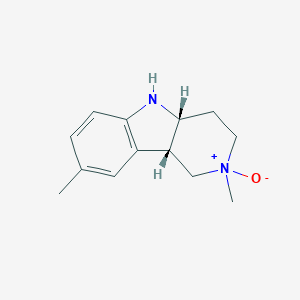
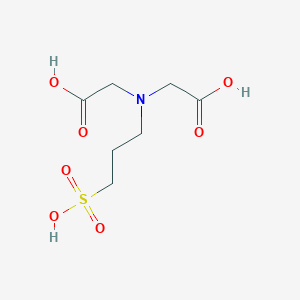
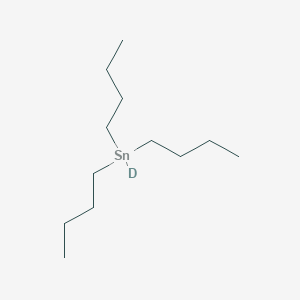

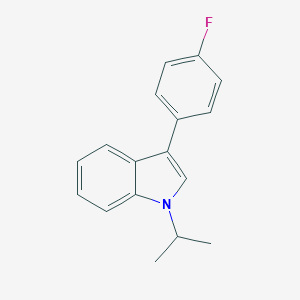
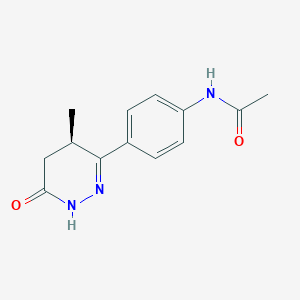
![4-[4-[bis(oxiran-2-ylmethyl)amino]phenoxy]-N,N-bis(oxiran-2-ylmethyl)aniline](/img/structure/B22788.png)
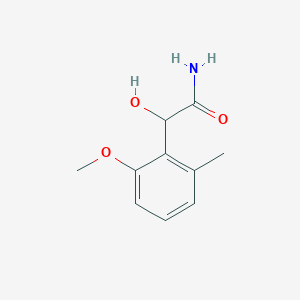
![[4-[[diethyl(2-hydroxyethyl)azaniumyl]methyl]phenyl]methyl-diethyl-(2-hydroxyethyl)azanium;dibromide](/img/structure/B22792.png)
